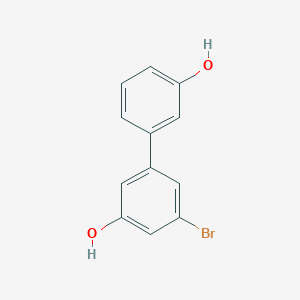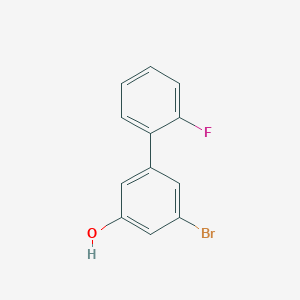
3-Bromo-5-(3-fluorophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(3-fluorophenyl)phenol, 95% (3-Br-5-FPP) is a halogenated phenol compound that has been used in several scientific research applications. It is a colorless, crystalline solid with a melting point of 74-76 °C and a boiling point of 260-262 °C. 3-Br-5-FPP is a potent inhibitor of the cytochrome P450 enzyme system and has been used in many biochemical and physiological studies.
Applications De Recherche Scientifique
3-Bromo-5-(3-fluorophenyl)phenol, 95% has been used in several scientific research applications. It has been used to study the inhibition of cytochrome P450 enzymes, the inhibition of monoamine oxidase, and the inhibition of dopamine β-hydroxylase. It has also been used to study the inhibition of the enzyme glutathione reductase.
Mécanisme D'action
3-Bromo-5-(3-fluorophenyl)phenol, 95% is a potent inhibitor of cytochrome P450 enzymes. It works by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It also inhibits monoamine oxidase, dopamine β-hydroxylase, and glutathione reductase.
Biochemical and Physiological Effects
3-Bromo-5-(3-fluorophenyl)phenol, 95% has been shown to inhibit the activity of cytochrome P450 enzymes, monoamine oxidase, dopamine β-hydroxylase, and glutathione reductase. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects, including changes in the metabolism of drugs, hormones, and other compounds, as well as changes in the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-Bromo-5-(3-fluorophenyl)phenol, 95% is a useful tool for laboratory experiments due to its high potency and selectivity. It is easy to synthesize and can be used in a variety of experiments. However, it is important to note that 3-Bromo-5-(3-fluorophenyl)phenol, 95% is toxic and should be handled with care.
Orientations Futures
3-Bromo-5-(3-fluorophenyl)phenol, 95% has a wide range of potential applications. It can be used in further studies of the inhibition of cytochrome P450 enzymes, monoamine oxidase, dopamine β-hydroxylase, and glutathione reductase. It can also be used to study the effects of these enzymes on drug metabolism and neurotransmitter levels. Additionally, 3-Bromo-5-(3-fluorophenyl)phenol, 95% can be used to study the effects of these enzymes on other biochemical and physiological processes, such as signal transduction pathways and gene expression. Finally, 3-Bromo-5-(3-fluorophenyl)phenol, 95% can be used to develop new drugs and therapies for a variety of diseases and conditions.
Méthodes De Synthèse
3-Bromo-5-(3-fluorophenyl)phenol, 95% can be synthesized using a three-step process. The first step involves reacting 3-bromophenol with 3-fluorophenylmagnesium bromide in the presence of a base. The second step involves reacting the product from the first step with sodium hydroxide to form a sodium salt. The third and final step involves reacting the sodium salt with hydrochloric acid to form the final product, 3-Bromo-5-(3-fluorophenyl)phenol, 95%.
Propriétés
IUPAC Name |
3-bromo-5-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSGSUBGQAKVPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686357 |
Source


|
| Record name | 5-Bromo-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(3-fluorophenyl)phenol | |
CAS RN |
1261947-23-2 |
Source


|
| Record name | 5-Bromo-3'-fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

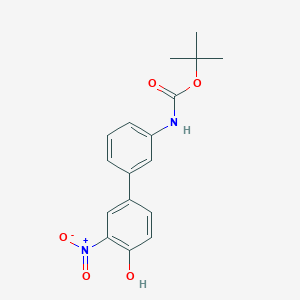
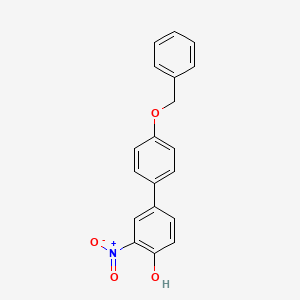


![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)
![2-Nitro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383106.png)
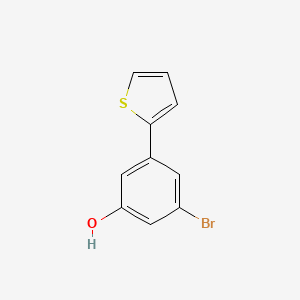
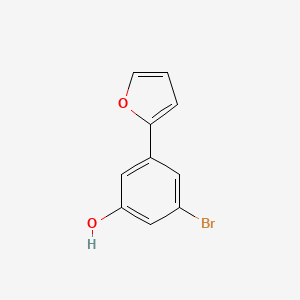
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)

